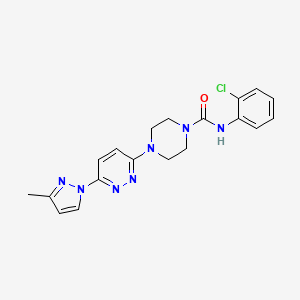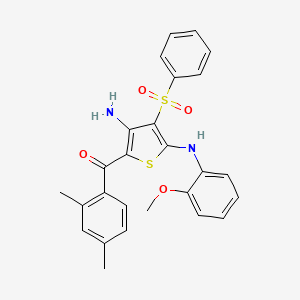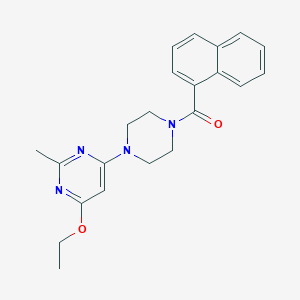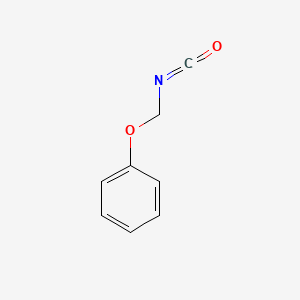
(Isocyanatomethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Isocyanatomethoxy)benzene, also known as phenyl isocyanate, is an organic compound with the molecular formula C_8H_7NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring through a methoxy group (-O-CH_2-). This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: (Isocyanatomethoxy)benzene can be synthesized through several methods, including:
Phosgenation of Aniline: This method involves the reaction of aniline with phosgene in the presence of a base to form phenyl isocyanate. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Dehydration of Phenylcarbamic Acid: Phenylcarbamic acid can be dehydrated using dehydrating agents such as phosphorus pentachloride (PCl_5) or thionyl chloride (SOCl_2) to yield phenyl isocyanate.
Industrial Production Methods: In industrial settings, this compound is often produced through the phosgenation of aniline due to its efficiency and scalability. The process involves the following steps:
- Aniline is reacted with phosgene in the presence of a base such as pyridine or triethylamine.
- The reaction mixture is maintained at low temperatures (0-5°C) to control the exothermic reaction.
- The resulting phenyl isocyanate is purified through distillation or other separation techniques.
化学反应分析
Types of Reactions: (Isocyanatomethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylcarbamic acid, which can further decompose to aniline and carbon dioxide.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can occur at ambient conditions.
Polymerization: Polyols and catalysts such as dibutyltin dilaurate are used, and the reactions are conducted at temperatures ranging from 25°C to 80°C.
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic addition reactions.
Aniline and Carbon Dioxide: Formed through hydrolysis.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
(Isocyanatomethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Medicine: It is used in the synthesis of drugs and drug intermediates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
作用机制
The mechanism of action of (Isocyanatomethoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the formation of urea and carbamate linkages in organic synthesis and polymer chemistry.
Molecular Targets and Pathways:
Nucleophilic Sites: The isocyanate group targets nucleophilic sites on molecules, such as amino groups in proteins and peptides.
Polymerization Pathways: In the production of polyurethanes, the isocyanate group reacts with hydroxyl groups on polyols, leading to the formation of urethane linkages and polymer chains.
相似化合物的比较
- Methyl Isocyanate (MIC)
- Toluene Diisocyanate (TDI)
- Hexamethylene Diisocyanate (HDI)
- Phenyl Isocyanate
This detailed overview provides a comprehensive understanding of (Isocyanatomethoxy)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
isocyanatomethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWVZHIPVHZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
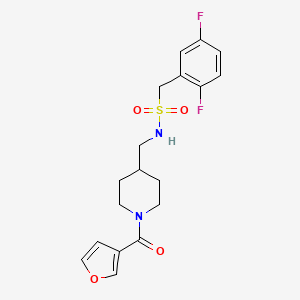
![2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide](/img/structure/B2439320.png)
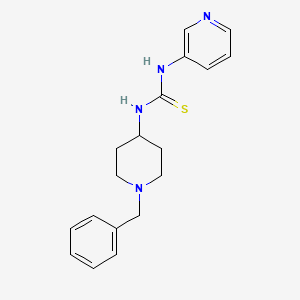
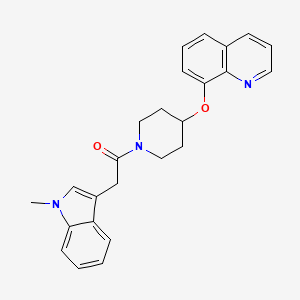
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2439327.png)
![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439329.png)

![2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2439333.png)

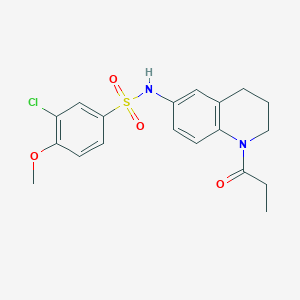
![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2439337.png)
